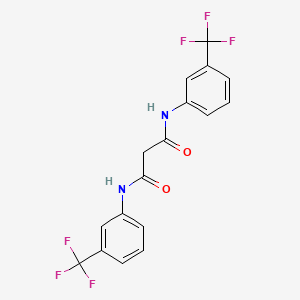

N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide

Description

Historical Context and Discovery

The historical development of this compound is deeply rooted in the broader discovery and exploration of malonamide derivatives. The foundational work on malonamide compounds was initiated by Fischer and Dilthey at the turn of the twentieth century, marking the beginning of systematic research into this important class of organic molecules. Their pioneering efforts established the groundwork for understanding the synthetic pathways and chemical properties that would later enable the development of more complex derivatives, including fluorinated variants such as this compound.

The specific compound this compound emerged as part of the broader exploration of fluorinated organic compounds during the mid-to-late twentieth century, when the incorporation of trifluoromethyl groups into organic molecules became increasingly important for pharmaceutical and materials science applications. The development of this particular derivative represented a significant advancement in the field of organofluorine chemistry, combining the well-established malonamide scaffold with the unique properties conferred by trifluoromethyl substituents. The synthesis and characterization of this compound were documented in various chemical literature sources, with its formal registration under Chemical Abstracts Service number 402-21-1 establishing its identity within the global chemical database.

The compound's emergence coincided with growing interest in fluorinated pharmaceuticals and bioactive molecules, as researchers recognized the profound impact that fluorine substitution could have on molecular properties such as metabolic stability, lipophilicity, and biological activity. This historical context positioned this compound as an important representative of the intersection between traditional organic synthesis and modern fluorine chemistry. The systematic study of this compound and its analogs has contributed significantly to our understanding of structure-activity relationships in fluorinated malonamide derivatives, influencing subsequent research directions in both academic and industrial settings.

Significance in Organic and Medicinal Chemistry

This compound holds considerable significance in both organic and medicinal chemistry due to its unique structural features and demonstrated biological activities. Within the realm of organic chemistry, this compound serves as an important example of how fluorinated substituents can be successfully incorporated into established molecular frameworks to create new materials with enhanced properties. The presence of trifluoromethyl groups significantly alters the electronic characteristics of the molecule, affecting parameters such as lipophilicity, metabolic stability, and intermolecular interactions.

In medicinal chemistry, malonamide derivatives have been recognized as privileged chemical structures with broad applications in drug design and development. These compounds have been extensively utilized to create peptidomimetic molecules and chelating agents, demonstrating versatility across multiple therapeutic areas. This compound specifically has shown promise in antimicrobial research, where derivatives of malonamide compounds have been investigated as potential antibiotics and potentiators of classic antimicrobials.

Recent research has highlighted the compound's potential in enzyme inhibition studies, particularly in the context of serine protease inhibitors. The malonamide linker has been shown to significantly increase anti-factor Xa potency and selectivity when compared to alternative structural frameworks. This finding has important implications for the development of new anticoagulant therapies and demonstrates the continued relevance of malonamide derivatives in modern pharmaceutical research. Furthermore, studies have demonstrated that compounds bearing electron-withdrawing substituents such as trifluoromethyl groups exhibit enhanced antimicrobial potency against Staphylococcus aureus, highlighting the specific advantages of fluorinated malonamide derivatives.

The compound's significance extends to its role as a synthetic intermediate and building block for more complex molecular architectures. The malonamide core provides multiple sites for further functionalization, enabling the preparation of diverse analogs with tailored properties for specific applications. This versatility has made this compound an important compound for medicinal chemists seeking to explore structure-activity relationships and optimize biological activities in fluorinated drug candidates.

Classification within Malonamide Derivatives

This compound belongs to a well-defined class of organic compounds known as malonamide derivatives, which are characterized by the presence of a central malonamide functional group connecting various substituents. Within this classification system, the compound can be more specifically categorized as a symmetrical N,N'-disubstituted malonamide, where both nitrogen atoms of the malonamide core are substituted with identical 3-trifluoromethylphenyl groups.

From a structural perspective, malonamide derivatives are typically classified based on several key features: the nature of the substituents attached to the nitrogen atoms, the symmetry of substitution, and the presence of additional functional groups or modifications to the central malonamide core. This compound represents a symmetrical derivative where both nitrogen atoms bear aromatic substituents containing electron-withdrawing trifluoromethyl groups. This classification places it within a subset of malonamide derivatives that are particularly valuable for applications requiring enhanced electronic properties and metabolic stability.

The compound can also be classified as a fluorinated aromatic malonamide, distinguishing it from aliphatic or non-fluorinated aromatic variants. This classification is significant because fluorinated malonamides often exhibit distinct physicochemical properties compared to their non-fluorinated counterparts, including altered solubility profiles, enhanced metabolic stability, and modified biological activities. The specific positioning of the trifluoromethyl groups at the meta position of the phenyl rings further refines its classification, as the substitution pattern significantly influences both the electronic properties and steric characteristics of the molecule.

Within the broader context of pharmaceutical chemistry, this compound can be classified as a potential bioactive compound or pharmaceutical intermediate. This classification is supported by research demonstrating the biological activities of related malonamide derivatives and the specific advantages conferred by trifluoromethyl substitution in medicinal chemistry applications. The compound's classification within this framework has influenced its investigation in various therapeutic contexts, including antimicrobial and enzyme inhibition studies.

Nomenclature and Identification Parameters

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming organic compounds containing multiple functional groups and substituents. The compound's primary name reflects its structural composition, beginning with the designation "N,N'-Bis-" to indicate that both nitrogen atoms of the malonamide core are substituted with identical groups. The substituent "(3-trifluoromethyl-phenyl)" specifies the nature and position of the aromatic substituents, while "malonamide" identifies the central functional group that forms the backbone of the molecule.

Alternative nomenclature systems provide additional names for this compound, including "N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide" and "Propanediamide, N1,N3-bis[3-(trifluoromethyl)phenyl]-". These alternative names reflect different approaches to naming the same molecular structure, with some emphasizing the propanediamide core rather than the malonamide designation. The variety of acceptable names demonstrates the flexibility inherent in chemical nomenclature systems while maintaining clear identification of the compound's structure.

The compound's identification parameters include several key numerical and structural descriptors that facilitate its recognition and retrieval in chemical databases. The Chemical Abstracts Service registry number 402-21-1 serves as the primary unique identifier for this compound in chemical literature and commercial databases. Additional identification parameters include the molecular formula C17H12F6N2O2, which provides a concise representation of the compound's atomic composition, and the molecular weight of 390.28 grams per mole.

The Simplified Molecular Input Line Entry System notation for this compound provides a text-based representation of its molecular structure: O=C(Nc1cccc(c1)C(F)(F)F)CC(=O)Nc1cccc(c1)C(F)(F)F. This notation encodes the complete structural information of the molecule in a format that can be easily processed by computational chemistry software and chemical databases. The MDL number MFCD00118897 serves as an additional identifier within the MDL Information Systems database, providing another pathway for accessing information about this compound.

Properties

IUPAC Name |

N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F6N2O2/c18-16(19,20)10-3-1-5-12(7-10)24-14(26)9-15(27)25-13-6-2-4-11(8-13)17(21,22)23/h1-8H,9H2,(H,24,26)(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYOBKOGKORFMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333045 | |

| Record name | N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-21-1 | |

| Record name | N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Reactants

- Malony Chloride : A key reagent that provides the malonamide functionality.

- 3-Trifluoromethyl-Aniline : The aromatic amine that contributes to the trifluoromethyl substitution.

Detailed Preparation Method

Reaction Procedure

-

- Malonyl chloride

- 3-Trifluoromethyl-aniline

- Triethylamine (as a base)

- Anhydrous solvents (e.g., dichloromethane)

-

- The reaction is typically carried out in an anhydrous environment to prevent hydrolysis of the malonyl chloride.

- A round-bottom flask equipped with a stirring mechanism and a reflux condenser is used.

-

- Dissolve triethylamine in anhydrous dichloromethane.

- Slowly add malonyl chloride to the solution while maintaining a low temperature (0-5 °C).

- Gradually introduce 3-trifluoromethyl-aniline to the mixture.

- Stir the reaction mixture at room temperature for several hours (typically 4-6 hours).

- After completion, quench the reaction by adding water and extract the organic layer.

- Purify the product using column chromatography or recrystallization techniques.

Reaction Scheme

The following table summarizes the reaction conditions and yields:

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Malonyl Chloride + 3-Trifluoromethyl-Aniline | Anhydrous CH₂Cl₂, Triethylamine, 0-5 °C | 80-85% |

| 2 | Product Isolation | Water Quench, Organic Extraction | Varies |

Analysis of Results

The synthesis of this compound has been reported with varying yields depending on the specific reaction conditions used. The purity of the final product can be assessed using techniques such as NMR spectroscopy and mass spectrometry.

Characterization Techniques

- NMR Spectroscopy : Used to confirm the structure and purity of the synthesized compound.

- Mass Spectrometry : Provides molecular weight confirmation and helps identify impurities.

Applications and Importance

This compound exhibits potential biological activities, including anti-inflammatory and anticancer properties, making it a valuable compound in drug discovery and development.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis-(3-trifluoromethyl-phenyl)-malonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted malonamides.

Scientific Research Applications

N,N’-Bis-(3-trifluoromethyl-phenyl)-malonamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of N,N’-Bis-(3-trifluoromethyl-phenyl)-malonamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The malonamide core can form hydrogen bonds with target proteins, influencing their activity and function. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

The substituents on the phenyl rings significantly influence melting points, solubility, and spectral characteristics. Key examples include:

*Lipophilicity estimated based on substituent contributions.

Structural and Crystallographic Insights

- Hydrogen Bonding : N,N'-Bis-(3-chlorophenyl)malonamide forms extended molecular chains via N-H···O hydrogen bonds . The -CF₃ group may introduce C-F···H interactions, altering crystal packing.

- Coordination Geometry : In Ag(I) complexes, malonamide ligands adopt distorted geometries optimized for metal binding .

Commercial and Industrial Considerations

- Availability : N,N'-Bis-(3-chlorophenyl)malonamide is commercially available at ~$140/g, while -CF₃ derivatives are likely more expensive due to synthetic complexity .

- Regulatory Factors : Chloro and nitro derivatives may face stricter regulations compared to -CF₃ compounds, which are often preferred in pharmaceuticals for their stability .

Biological Activity

N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide is a synthetic compound notable for its unique chemical structure, which includes a malonamide core and two trifluoromethyl-substituted phenyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.

Chemical Structure and Properties

The molecular formula for this compound is CHFNO. The presence of trifluoromethyl groups enhances the compound's lipophilicity, allowing it to penetrate biological membranes effectively. This property is crucial for its interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of malonyl chloride with 3-trifluoromethyl-aniline in the presence of a base such as triethylamine, under anhydrous conditions to prevent hydrolysis:

The mechanism of action for this compound involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound's ability to form hydrogen bonds with target proteins, influencing their activity and function. This interaction can lead to alterations in cellular signaling pathways, potentially resulting in therapeutic effects against various diseases.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against several cancer cell lines, including:

- HeLa Cells (Cervical Cancer)

- CEM Cells (Human T-Lymphocyte)

- L1210 Cells (Murine Leukemia)

In these studies, the compound displayed dose-dependent cytotoxicity, suggesting its potential as a lead compound in cancer therapy. For example, a study reported an IC value of approximately 41 μM against HeLa cells, indicating promising bioactivity compared to other known anticancer agents .

Anti-inflammatory Activity

This compound has also been explored for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The mechanism is thought to involve modulation of nuclear factor kappa B (NF-κB) signaling pathways, which play a crucial role in inflammation .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into its unique properties.

| Compound Name | Structure | Biological Activity | IC (μM) |

|---|---|---|---|

| This compound | CHFNO | Anticancer, Anti-inflammatory | 41 (HeLa) |

| Triazole Analog | Varies | Anticancer | 9.6 (HMEC-1) |

| Pyflubumide | CHFN | Acaricide | Not specified |

This table highlights that while this compound shows significant activity against cancer cells, other compounds like triazole analogs may exhibit even lower IC values, indicating higher potency in certain contexts .

Case Studies

- In Vitro Studies on Cancer Cell Lines : A series of experiments conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell proliferation and induced apoptosis. The results were consistent across multiple assays, reinforcing the compound's potential as an anticancer agent.

- Inflammatory Response Modulation : Another study focused on the anti-inflammatory properties of this compound showed that it significantly reduced the levels of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Q & A

Q. How can researchers reconcile discrepancies in gas permeation performance between malonamide-derived membranes?

- Methodological Answer :

- Pore Size Distribution : Bimodal pore structures (e.g., Ce-TTPMA) enhance H selectivity but reduce flux compared to unimodal BTESE membranes. Use mercury porosimetry to quantify pore sizes .

- Metal Doping : Ni increases crosslinking density, reducing permeability but improving mechanical stability. Compare EDX and TEM data to confirm metal dispersion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.